molecular formula C11H14ClN3S B3008482 ({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine CAS No. 885459-50-7

({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine

Cat. No. B3008482
CAS RN: 885459-50-7
M. Wt: 255.76
InChI Key: SJZKLCRFLKMTHN-UHFFFAOYSA-N
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Description

The compound of interest, "({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine," is not directly mentioned in the provided papers. However, the papers do discuss various pyrimidine derivatives, which are relevant to the analysis of the compound due to the shared pyrimidine core structure. Pyrimidines are crucial in various biological processes and have significant pharmacological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through different methods. For instance, the preparation of 4-(4,6-dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester involved the reaction of 2-amino-4,6-dimethylpyrimidine with potassium thiocyanate and methyl chloroformate . Another synthesis method for 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one started from dimethyl malonate and was demonstrated on a large scale . Additionally, the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced a 4-substituted product . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of 4-(dimethylamino)pyridin-1-ium-2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) was determined by single-crystal X-ray diffraction . Similarly, the structure of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine was elucidated using single-crystal X-ray diffraction and NMR . These techniques could be applied to determine the molecular structure of the compound of interest.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be inferred from the reactions they undergo. For instance, the reaction of 4-trichloromethyl-2-chloropyrimidine with various amines resulted in a series of 4-trichloromethyl-pyrimidin-2-ylamines . The compound of interest may also undergo similar reactions due to the presence of the pyrimidine ring and amine group.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be diverse. Theoretical calculations, such as DFT, HF, and MP2 methods, can provide insights into atomic net charges and electron population . The crystal packing, hydrogen bonding, and halogen interactions play a significant role in the stability of these compounds . The antibacterial activity of some pyrimidine derivatives has been demonstrated, indicating potential pharmaceutical applications . These properties are essential for understanding the behavior of the compound of interest in various environments.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Model Compounds : Research involving the synthesis of self-complementary betainic guanine model compounds highlighted the formation of pyrimidine-heteroarenium salts. These compounds, through a deprotonation process, yielded pyridinium-pyrimidinolates, serving as models for biologically significant betainic guanines present in RNA, indicating their potential in studying RNA structures and functions (SchmidtAndreas & KindermannMarkus Karl, 2001).

  • Crystal Structure Analysis : The preparation and crystal structure analysis of 4‐(4,6‐Dimethylpyrimidin-2-yl)‐3‐thio‐allophanic acid methyl ester revealed insights into the crystallographic characteristics of related compounds. This analysis is crucial for understanding the molecular interactions and stability of such compounds, providing a basis for further chemical and physical property explorations (Y. Ren et al., 2006).

Chemical Reactions and Mechanisms

  • Formation of Pyrimidinaminides : The study on the synthesis and characterization of stable betainic pyrimidinaminides showcased the influence of substitution patterns or reaction conditions on the formation of specific heteroarenium salts or bis-(pyridinio)-pyrimidin-aminides. This research opens avenues for the development of novel compounds with tailored properties for various scientific applications (A. Schmidt, 2002).

Novel Synthetic Routes and Applications

  • One-Pot Synthesis of Pyrimido[4,5-d]pyrimidines : Demonstrating a facile one-pot synthesis of novel pyrimido[4,5-d]pyrimidine derivatives, this research provides a convenient method for the synthesis of complex pyrimidine derivatives under thermal conditions. Such methodologies enhance the efficiency of producing novel compounds with potential applications in material science and chemistry (D. Prajapati & A. Thakur, 2005).

Antimicrobial and Antitumor Activities

  • Biological Activity Studies : Research into the radioprotective and antitumor activity of novel amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety has uncovered promising radioprotective and antitumor activities. Such studies are pivotal for the development of new therapeutic agents, highlighting the compound's relevance in medical research and drug development (S. Alqasoumi et al., 2009).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains information on the potential hazards of the compound, as well as instructions for safe handling and storage.

properties

IUPAC Name

1-(4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3S/c1-6-7(2)16-11-9(6)10(12)13-8(14-11)5-15(3)4/h5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZKLCRFLKMTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)CN(C)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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